2-((4-Acetylphenyl)amino)-2-oxoethyl 2-phenylbutanoate
Description
Properties
IUPAC Name |
[2-(4-acetylanilino)-2-oxoethyl] 2-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-18(16-7-5-4-6-8-16)20(24)25-13-19(23)21-17-11-9-15(10-12-17)14(2)22/h4-12,18H,3,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGYNTPQOCUUEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((4-Acetylphenyl)amino)-2-oxoethyl 2-phenylbutanoate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-acetylphenylamine with ethyl 2-phenylbutanoate under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2-((4-Acetylphenyl)amino)-2-oxoethyl 2-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents such as halogens or alkylating agents.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
2-((4-Acetylphenyl)amino)-2-oxoethyl 2-phenylbutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including anti-inflammatory or antimicrobial properties.
Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs or therapeutic compounds.
Industry: It can be used in the production of specialty chemicals, polymers, or as a precursor in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-((4-Acetylphenyl)amino)-2-oxoethyl 2-phenylbutanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets.
Comparison with Similar Compounds
Ester Backbone Variations
Aromatic Substituent Modifications
Functional Group Replacements
Key Research Findings
- Bioactivity: Compounds with hydroxyimino or thienylmethyl groups (e.g., ) exhibit enhanced interactions with biological targets due to their ability to participate in hydrogen bonding or π-π stacking .
- Solubility : Polar substituents (e.g., -NH₂ in ) significantly improve aqueous solubility, whereas bulky aromatic groups (e.g., dual methoxyphenyl in ) reduce it .
- Metabolic Stability : Ester groups, as seen in the target compound, are prone to hydrolysis, whereas carboxylic acid derivatives () offer greater stability .
Biological Activity
2-((4-Acetylphenyl)amino)-2-oxoethyl 2-phenylbutanoate is a compound of significant interest due to its potential therapeutic applications. Its unique chemical structure, which includes an acetylphenyl moiety and a phenylbutanoate group, suggests various biological activities, particularly in the context of metabolic disorders and cellular stress responses.
Chemical Structure
The compound's IUPAC name is 2-(4-acetylanilino)-2-oxoethyl 2-phenylbutanoate, with the molecular formula C20H21NO4. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and cellular receptors. The compound is hypothesized to modulate pathways involved in:
- Endoplasmic Reticulum (ER) Stress Response : Recent studies have shown that compounds with similar structures can protect pancreatic β-cells from ER stress-induced apoptosis, a critical mechanism in diabetes progression .
- Antioxidant Activity : The presence of the acetyl group may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.
Biological Activity Studies
Research has indicated that derivatives of this compound exhibit notable biological activities. Below are summarized findings from various studies:
Case Studies
- Pancreatic β-cell Protection : A study focused on the protective effects of compounds similar to this compound against ER stress showed that modifications to the phenyl ring could significantly enhance β-cell survival rates under stress conditions. The most effective derivatives achieved maximal protective activity at concentrations as low as .
- Anticonvulsant Properties : In animal models, derivatives were tested for their efficacy in preventing seizures induced by chemical agents. Compounds structurally related to this compound were found to be effective in all tested seizure models without significant neurotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
